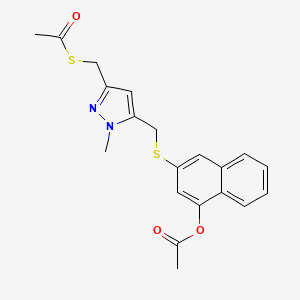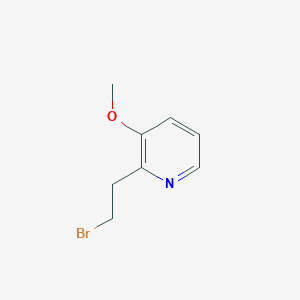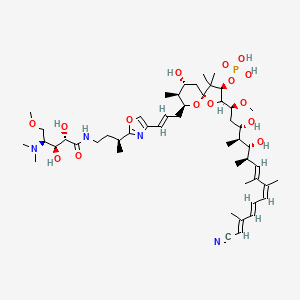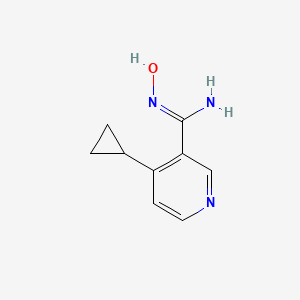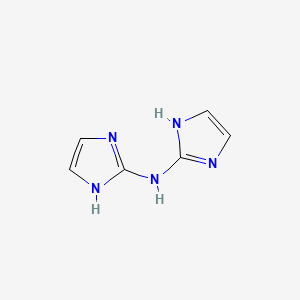
Di(1H-imidazol-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(1H-imidazol-2-yl)amine is a compound that features two imidazole rings connected through a nitrogen atom. Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Di(1H-imidazol-2-yl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of glyoxal with ammonia, leading to the formation of imidazole rings . Another approach involves the use of amido-nitriles, which undergo cyclization to form disubstituted imidazoles .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Di(1H-imidazol-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole rings, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a variety of functionalized products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and other industries .
Applications De Recherche Scientifique
Di(1H-imidazol-2-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of dyes, agrochemicals, and other functional materials.
Mécanisme D'action
The mechanism of action of Di(1H-imidazol-2-yl)amine involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its biological effects .
Comparaison Avec Des Composés Similaires
1H-imidazole: A simpler structure with one imidazole ring.
2-methylimidazole: Contains a methyl group attached to the imidazole ring.
Benzimidazole: Features a fused benzene and imidazole ring system.
Uniqueness: Di(1H-imidazol-2-yl)amine is unique due to its dual imidazole rings connected through a nitrogen atom, which imparts distinct chemical and biological properties. This structure allows for versatile interactions and applications that are not possible with simpler imidazole derivatives .
Propriétés
Formule moléculaire |
C6H7N5 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
N-(1H-imidazol-2-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C6H7N5/c1-2-8-5(7-1)11-6-9-3-4-10-6/h1-4H,(H3,7,8,9,10,11) |
Clé InChI |
UXELCFPLJUGOPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)NC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)


![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
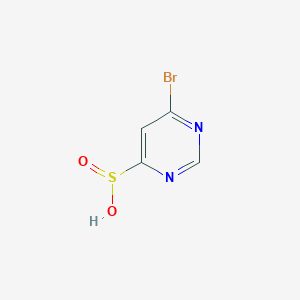

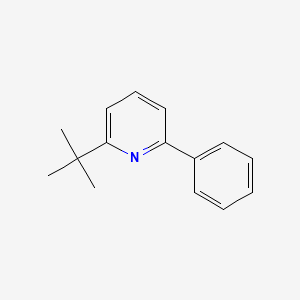
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
